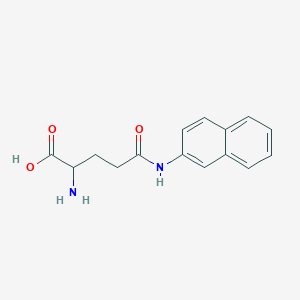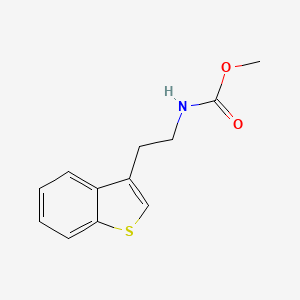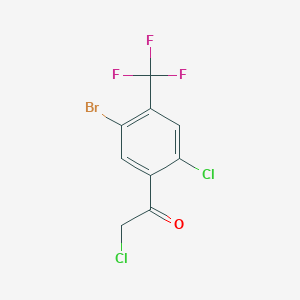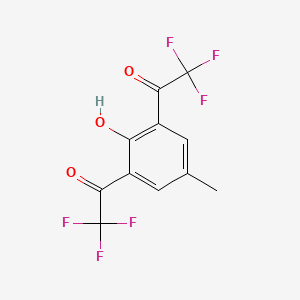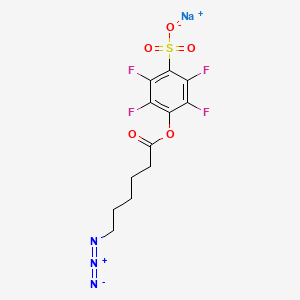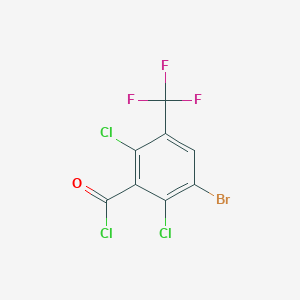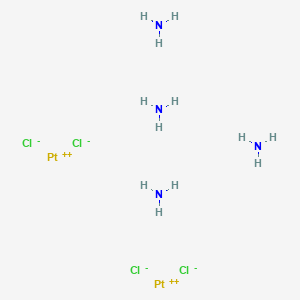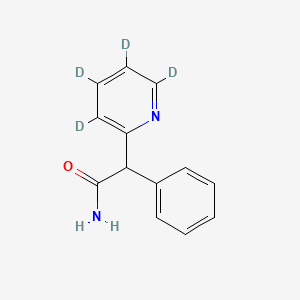![molecular formula C18H23N6O16P3 B13722939 [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [[2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. It features a purine base, a sugar moiety, and multiple phosphate groups, making it a versatile compound for biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base is typically synthesized through a series of reactions involving amination and oxidation. The sugar moiety is prepared through selective protection and deprotection of hydroxyl groups. The final step involves the phosphorylation of the sugar moiety and the coupling of the purine base to form the desired compound .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in scaling up the production process .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The purine base can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar moiety.
Substitution: The phosphate groups can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
Major products formed from these reactions include various phosphorylated derivatives and analogs with modified purine bases or sugar moieties .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and nucleotide metabolism. Its structural similarity to natural nucleotides makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, the compound has potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of viral infections and cancer .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base binds to active sites on enzymes, inhibiting their activity or altering their function. The phosphate groups play a crucial role in the compound’s ability to mimic natural nucleotides, allowing it to participate in biochemical pathways .
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but with different functional groups.
Guanosine triphosphate (GTP): Another nucleotide analog with a different purine base.
Cytidine triphosphate (CTP): Contains a different pyrimidine base but similar phosphate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical transformations. Its structural complexity and versatility make it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C18H23N6O16P3 |
|---|---|
分子量 |
672.3 g/mol |
IUPAC名 |
[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13+,14+,17-/m1/s1 |
InChIキー |
NYWDUFBXCCSYMK-QSQDLQJYSA-N |
異性体SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
正規SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


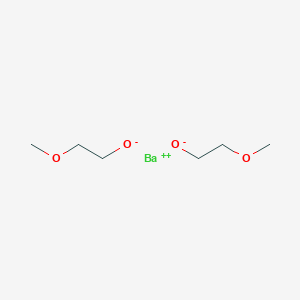
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
